molecular formula C13H16N2 B3076948 (Propan-2-yl)[(quinolin-6-yl)methyl]amine CAS No. 1042775-11-0

(Propan-2-yl)[(quinolin-6-yl)methyl]amine

Cat. No.: B3076948
CAS No.: 1042775-11-0
M. Wt: 200.28 g/mol
InChI Key: PPZBFNNKEYXJNH-UHFFFAOYSA-N
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Description

(Propan-2-yl)[(quinolin-6-yl)methyl]amine is a secondary amine featuring a quinoline scaffold substituted at the 6-position with a methylamine group bearing a propan-2-yl substituent. Its molecular formula is C₁₄H₁₇N₂ (molecular weight: 213.3 g/mol).

Properties

IUPAC Name

N-(quinolin-6-ylmethyl)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-10(2)15-9-11-5-6-13-12(8-11)4-3-7-14-13/h3-8,10,15H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPZBFNNKEYXJNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC2=C(C=C1)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Propan-2-yl)[(quinolin-6-yl)methyl]amine typically involves the reaction of quinoline derivatives with isopropylamine. One common method is the alkylation of quinoline with isopropylamine in the presence of a suitable catalyst under controlled temperature and pressure conditions . Another approach involves the use of microwave-assisted synthesis, which can enhance reaction rates and yields .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and high yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

(Propan-2-yl)[(quinolin-6-yl)methyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(Propan-2-yl)[(quinolin-6-yl)methyl]amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (Propan-2-yl)[(quinolin-6-yl)methyl]amine involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name Structure Molecular Weight (g/mol) Key Features Synthetic Route Reported Activity
(Propan-2-yl)[(quinolin-6-yl)methyl]amine Quinolin-6-ylmethyl group + propan-2-ylamine 213.3 Moderate lipophilicity; potential for CNS penetration Not explicitly described in evidence Unknown; inferred from analogs
N-Benzyl-3-(quinolin-6-yl)prop-2-yn-1-amine (1u) Quinolin-6-yl group + propargylamine + benzyl substituent 266.3 Alkyne linker enhances rigidity; benzyl group may improve binding affinity Pd-catalyzed cross-coupling (87% yield) Not specified
(2-Fluorophenyl)methylamine Quinolin-6-ylmethyl group + 2-fluorobenzylamine 266.3 Fluorine atom introduces electronegativity; potential metabolic stability Not described Unknown; fluorinated analogs often bioactive
N-(6-Methyl-2-phenylpyrimidin-4-yl)quinolin-6-amine (71) Quinolin-6-amine + pyrimidine ring with methyl and phenyl groups 331.1 Heterocyclic pyrimidine core; planar structure for DNA intercalation Nucleophilic substitution (20–80% yields) ABCG2 inhibitor (IC₅₀ ~ 0.5 µM)
(S)-(6-Methoxyquinolin-4-yl)(quinuclidin-2-yl)methanamine Methoxyquinoline + quinuclidine moiety ~350 (estimated) Chiral quinuclidine enhances stereoselectivity; methoxy group modulates solubility Multi-step synthesis (Brunner et al. method) Antimalarial activity (analogous to quinine derivatives)

Biological Activity

(Propan-2-yl)[(quinolin-6-yl)methyl]amine is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's synthesis, biological mechanisms, and relevant case studies that highlight its efficacy in various applications.

Chemical Structure and Properties

The compound is characterized by a quinoline ring substituted with a propan-2-yl group and a methylamine group. Its chemical formula is C13H16N2C_{13}H_{16}N_2 . The unique structure contributes to its diverse biological activity.

Synthesis Methods

The synthesis of this compound typically involves:

  • Alkylation of Quinoline : This process employs isopropylamine in the presence of catalysts under controlled conditions to yield the desired product.
  • Continuous Flow Reactors : These are utilized in industrial settings to enhance yield and sustainability by minimizing waste .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis.

Anticancer Potential

The compound has shown promise in anticancer studies, particularly in inhibiting the proliferation of cancer cells. For instance:

  • Cell Line Studies : In vitro assays using human cancer cell lines indicated that this compound can induce apoptosis and inhibit cell migration. Specific IC50 values have been reported, demonstrating its potency against various cancer types .
Cell Line IC50 (µM) Mechanism of Action
MGC-803 (Gastric)5.1Induction of apoptosis via G2/M phase arrest
HGC-27 (Gastric)7.6Inhibition of migration and invasion

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways related to cancer progression.
  • Receptor Modulation : Binding to cellular receptors can alter signaling pathways, leading to reduced cell proliferation and increased apoptosis .

Study 1: Antimicrobial Efficacy

A study published in 2024 evaluated the antimicrobial properties of various quinoline derivatives, including this compound. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, suggesting its potential as a therapeutic agent against resistant strains .

Study 2: Anticancer Activity

In a recent investigation focusing on gastric cancer cells, this compound was found to significantly reduce cell viability and induce apoptosis through caspase activation pathways. This study highlights its potential for further development as an anticancer drug .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(Propan-2-yl)[(quinolin-6-yl)methyl]amine
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(Propan-2-yl)[(quinolin-6-yl)methyl]amine

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